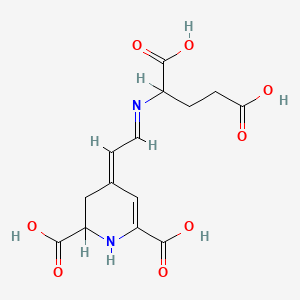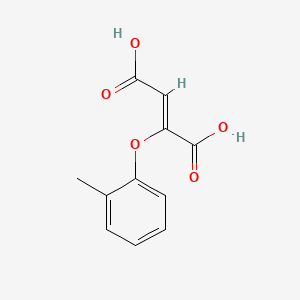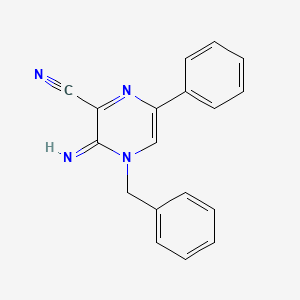
Vulgaxanthin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vulgaxanthin II is a natural product found in Portulaca pilosa, Portulaca grandiflora, and other organisms with data available.
Applications De Recherche Scientifique
Alteration of Betaxanthin Patterns in Beta vulgaris Varieties Betaxanthins, including Vulgaxanthin II, have been a subject of extensive research due to their various applications. Hempel and Böhm (1997) explored the betaxanthin pattern in hairy roots of Beta vulgaris var. lutea, identifying substances like Vulgaxanthin I and II and indicating the potential alteration of these patterns by feeding specific amino acids. They suggested a spontaneous condensation process in betaxanthin biosynthesis, hinting at the biological processes involved in the formation of these pigments (Hempel & Böhm, 1997).
Photophysical Properties and Biological Role The photophysical properties of betaxanthins like Vulgaxanthin I, a close relative of Vulgaxanthin II, have been characterized by Wendel et al. (2015). They noted the existence of Vulgaxanthin I in two stereoisomeric forms and discussed its potential photoprotective role, shedding light on the biological significance of these pigments (Wendel et al., 2015).
Immunomodulatory Properties and Health Applications Vulgaxanthin I, akin to Vulgaxanthin II, has shown notable health-related properties. Wang et al. (2022) investigated the uptake and immunomodulatory properties of various betalains, including Vulgaxanthin I. Their findings underscore the potential of betalains in ameliorating inflammatory markers and oxidative stress, thereby hinting at broader applications in mitigating inflammatory diseases and promoting health (Wang et al., 2022).
Influence on Betaxanthin Production in Centrospermae Research by Rink and Böhm (1991) revealed the influence of DOPA on betaxanthin production in various species of centrospermae, including the enhancement of vulgaxanthin I synthesis. This study contributes to understanding the biochemical pathways and external factors influencing betaxanthin production, a category that encompasses Vulgaxanthin II (Rink & Böhm, 1991).
Propriétés
Numéro CAS |
1047-87-6 |
|---|---|
Formule moléculaire |
C9H9NO |
Poids moléculaire |
0 |
Nom IUPAC |
(4Z)-4-[2-(1,3-dicarboxypropylimino)ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,16H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b7-3+,15-4? |
SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173537.png)
![(6E)-4-bromo-6-[3-(3,5-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/no-structure.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)
![3-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1173544.png)



